2-(2-Bromophenyl)-2-(methylamino)ethanol
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Overview
Description
2-(2-Bromophenyl)-2-(methylamino)ethanol is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a bromine atom attached to the phenyl ring and a methylamino group attached to the ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-2-(methylamino)ethanol typically involves the following steps:
Bromination: The starting material, phenethylamine, undergoes bromination to introduce the bromine atom at the ortho position of the phenyl ring. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as acetic acid.
Reductive Amination: The brominated intermediate is then subjected to reductive amination with formaldehyde and methylamine. This step introduces the methylamino group to the ethanol backbone. Common reagents for this reaction include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-2-(methylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of amines or alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Various substituted phenethylamines
Scientific Research Applications
2-(2-Bromophenyl)-2-(methylamino)ethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-2-(methylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-2-(methylamino)ethanol
- 2-(2-Fluorophenyl)-2-(methylamino)ethanol
- 2-(2-Iodophenyl)-2-(methylamino)ethanol
Uniqueness
2-(2-Bromophenyl)-2-(methylamino)ethanol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides distinct electronic and steric effects, making this compound valuable for specific research and industrial applications.
Properties
Molecular Formula |
C9H12BrNO |
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Molecular Weight |
230.10 g/mol |
IUPAC Name |
2-(2-bromophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H12BrNO/c1-11-9(6-12)7-4-2-3-5-8(7)10/h2-5,9,11-12H,6H2,1H3 |
InChI Key |
JDFOEVZULSZZCM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CO)C1=CC=CC=C1Br |
Origin of Product |
United States |
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